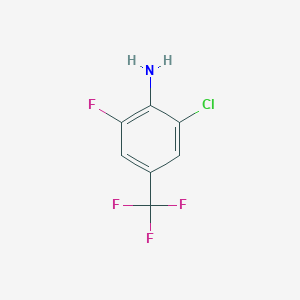

2-Chloro-6-fluoro-4-(trifluoromethyl)aniline

Descripción general

Descripción

2-Chloro-6-fluoro-4-(trifluoromethyl)aniline: is an aromatic amine compound characterized by the presence of chlorine, fluorine, and trifluoromethyl groups attached to the benzene ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: One common method involves the nitration of 2-Chloro-6-fluoro-4-(trifluoromethyl)benzene followed by reduction to form the corresponding aniline derivative . Another approach includes the use of Friedel-Crafts acylation followed by reduction and halogenation steps .

Industrial Production Methods: Industrial production of 2-Chloro-6-fluoro-4-(trifluoromethyl)aniline often employs large-scale nitration and reduction processes. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions: 2-Chloro-6-fluoro-4-(trifluoromethyl)aniline undergoes various chemical reactions, including:

Substitution Reactions: The presence of electron-withdrawing groups such as chlorine and fluorine makes the compound susceptible to nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The amino group can undergo oxidation to form nitro derivatives or reduction to form corresponding amines.

Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions:

Nitration: Concentrated nitric acid and sulfuric acid are commonly used for nitration reactions.

Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

Coupling: Palladium catalysts and boron reagents are used in Suzuki-Miyaura coupling reactions.

Major Products:

Nitro Derivatives: Formed through nitration reactions.

Biaryl Compounds: Formed through coupling reactions.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Building Block in Organic Chemistry

- Synthetic Intermediate : This compound serves as a crucial intermediate in the synthesis of complex aromatic compounds. Its structure allows for various functional group transformations, making it an essential building block in organic synthesis.

- Reactions : It can participate in electrophilic substitution reactions, enabling the formation of diverse derivatives that are useful in further chemical explorations and applications.

Pharmaceutical Applications

Drug Development

- Potential Drug Candidates : The unique fluorinated structure of 2-Chloro-6-fluoro-4-(trifluoromethyl)aniline enhances bioavailability and metabolic stability, making it a valuable intermediate in the development of pharmaceuticals. Its derivatives have shown promise in medicinal chemistry, particularly in the synthesis of novel drug candidates targeting various diseases.

- Mechanism of Action : The compound's interaction with specific molecular targets, such as enzymes and receptors, is influenced by its electron-withdrawing groups, which can enhance binding affinity and reactivity.

Agrochemical Industry

Herbicides and Pesticides

- Synthesis of Agrochemicals : In the agrochemical sector, this compound is utilized in the synthesis of herbicides and pesticides. Its derivatives contribute to the development of effective agricultural chemicals that help control pests and weeds while minimizing environmental impact .

- Flufenoxuron Intermediate : The compound serves as an important intermediate in the synthesis of flufenoxuron, an insect growth regulator that is effective against various agricultural pests. This application highlights its role in sustainable agricultural practices by providing targeted pest control solutions .

Case Study 1: Synthesis of Flufenoxuron

The synthesis method for flufenoxuron involves several steps where this compound acts as a key starting material. The process includes:

- Acylation reaction of 3-fluoro-4-aminophenol.

- Condensation with 3,4-dichlorotriphenylmethane.

- Final acidolysis to yield flufenoxuron with high yield and purity under mild conditions .

Case Study 2: Pharmaceutical Development

Research into derivatives of this compound has led to the discovery of compounds with enhanced therapeutic profiles for treating specific diseases. These studies focus on optimizing the structure to improve efficacy and reduce side effects.

Summary Table of Applications

| Application Area | Specific Uses | Key Benefits |

|---|---|---|

| Organic Chemistry | Building block for complex aromatic compounds | Versatile reactivity and functionalization |

| Pharmaceuticals | Intermediate for drug development | Enhanced bioavailability and metabolic stability |

| Agrochemicals | Synthesis of herbicides and pesticides | Effective pest control with reduced environmental impact |

| Insect Growth Regulators | Key intermediate for flufenoxuron | Targeted action against agricultural pests |

Mecanismo De Acción

The mechanism of action of 2-Chloro-6-fluoro-4-(trifluoromethyl)aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of electron-withdrawing groups influences its binding affinity and reactivity . The compound can modulate biological pathways by inhibiting or activating key enzymes, leading to desired therapeutic effects .

Comparación Con Compuestos Similares

Comparison: 2-Chloro-6-fluoro-4-(trifluoromethyl)aniline is unique due to the simultaneous presence of chlorine, fluorine, and trifluoromethyl groups, which impart distinct electronic and steric properties. This makes it more reactive in certain chemical reactions compared to its analogs .

Actividad Biológica

2-Chloro-6-fluoro-4-(trifluoromethyl)aniline, a halogenated aromatic amine, has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and anticancer research. This compound's unique trifluoromethyl group enhances its lipophilicity and biological interactions, making it a subject of interest in medicinal chemistry.

The compound is characterized by the following structural features:

- Chemical Formula: C7H4ClF4N

- Molecular Weight: 227.56 g/mol

- CAS Number: 433-94-3

The presence of the trifluoromethyl group significantly influences its reactivity and biological properties, allowing it to participate in various chemical reactions, including nucleophilic aromatic substitutions and coupling reactions.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. Studies have shown that compounds with trifluoromethyl groups often demonstrate enhanced potency against bacterial strains due to their ability to disrupt cellular processes.

| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| E. coli | 15 | 100 |

| S. aureus | 18 | 100 |

| P. aeruginosa | 12 | 100 |

This data suggests that the compound could serve as a lead structure for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. The compound has shown promise in inhibiting the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 10.5 | Induction of apoptosis |

| HeLa | 8.2 | Cell cycle arrest at G2/M phase |

The mechanism of action appears to involve the induction of apoptosis and disruption of cell cycle progression, which are critical pathways in cancer therapy.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets within cells. The trifluoromethyl group enhances its ability to penetrate cell membranes, allowing it to interact with enzymes and receptors involved in signaling pathways.

- Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Modulation: It can act as a modulator for receptors associated with cancer progression or microbial resistance.

Case Studies

Recent studies have highlighted the efficacy of this compound in various applications:

-

Study on Antimicrobial Efficacy:

- A study published in Journal of Antibiotics demonstrated that derivatives of anilines with trifluoromethyl groups showed improved activity against resistant strains of bacteria compared to non-fluorinated counterparts.

- Anticancer Research:

Propiedades

IUPAC Name |

2-chloro-6-fluoro-4-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClF4N/c8-4-1-3(7(10,11)12)2-5(9)6(4)13/h1-2H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIBDHZJCYMSHOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)N)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClF4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00601278 | |

| Record name | 2-Chloro-6-fluoro-4-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00601278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123973-31-9 | |

| Record name | 2-Chloro-6-fluoro-4-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00601278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.